4-tert-Butyldiphenyl sulfide

Descripción general

Descripción

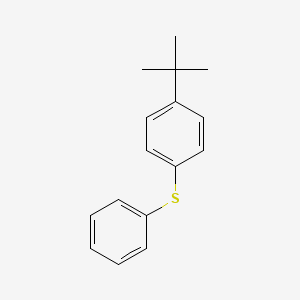

4-tert-Butyldiphenyl sulfide is an organic compound with the molecular formula C16H18S. It is characterized by the presence of a tert-butyl group attached to a diphenyl sulfide structure. This compound is typically a light orange to yellow to green clear liquid and is known for its applications in organic synthesis and catalysis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-tert-Butyldiphenyl sulfide can be synthesized through various methods. One common synthetic route involves the reaction of 1-Bromo-4-tert-butylbenzene with diphenyl disulfide. The reaction typically occurs under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions

4-tert-Butyldiphenyl sulfide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it back to thiols or other sulfur-containing compounds.

Substitution: It can participate in substitution reactions where the tert-butyl or phenyl groups are replaced by other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other sulfur derivatives.

Substitution: Compounds with different functional groups replacing the tert-butyl or phenyl groups

Aplicaciones Científicas De Investigación

Organic Synthesis

4-tert-Butyldiphenyl sulfide serves as a valuable intermediate in organic synthesis. It is utilized in the preparation of various derivatives and complex molecules, including:

- Iodonium Salts : The compound is involved in synthesizing bis(4-tert-butylphenyl)iodonium salts, which are important in photochemical reactions and polymerization processes .

- Phenolic Compounds : It can be transformed into phenolic compounds that are precursors for producing resins and polymers, such as polycarbonates and epoxy resins .

Table: Synthesis Pathways Involving this compound

| Reaction Type | Product | Reference |

|---|---|---|

| Iodination | Bis(4-tert-butylphenyl)iodonium hexafluoroantimonate | |

| Hydrolysis | Various phenolic derivatives | |

| Electrophilic Substitution | Functionalized aromatic compounds |

Materials Science

In materials science, this compound is recognized for its potential as a stabilizer in polymer formulations. Its incorporation into polymer matrices can enhance thermal stability and resistance to oxidative degradation:

- Polymer Stabilization : The compound is used to stabilize polymers against degradation caused by heat and light, making it suitable for applications in plastics and coatings .

Environmental Applications

Recent studies have highlighted the environmental implications of this compound, particularly concerning its biodegradation:

- Biodegradation Studies : Research indicates that certain bacterial strains can utilize compounds like 4-tert-butylphenol (a related compound) through metabolic pathways that may also apply to this compound. Understanding these pathways is crucial for developing bioremediation strategies for contaminated environments .

Case Study 1: Synthesis of Iodonium Salts

A study focused on the synthesis of bis(4-tert-butylphenyl)iodonium salts demonstrated the utility of this compound as a precursor. The research provided insights into optimizing reaction conditions and analyzing product yields through various spectroscopic methods .

Case Study 2: Polymer Stabilization

In another investigation, researchers explored the effect of incorporating this compound into polycarbonate matrices. The results indicated improved thermal stability and reduced discoloration under UV exposure, suggesting its effectiveness as a stabilizing agent in commercial applications .

Mecanismo De Acción

The mechanism of action of 4-tert-Butyldiphenyl sulfide involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, facilitating the formation or breaking of chemical bonds. Its effects are mediated through the sulfur atom, which can participate in redox reactions and form stable intermediates .

Comparación Con Compuestos Similares

Similar Compounds

Diphenyl sulfide: Lacks the tert-butyl group, making it less sterically hindered.

4-tert-Butylphenyl sulfide: Similar structure but with only one phenyl group.

Thiophenol: Contains a thiol group instead of a sulfide linkage

Uniqueness

4-tert-Butyldiphenyl sulfide is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences its reactivity. This makes it a valuable compound in synthetic chemistry, where controlled reactivity is essential .

Actividad Biológica

4-tert-Butyldiphenyl sulfide (CAS Number: 85609-03-6) is an organosulfur compound characterized by its unique structure, which includes a bulky tert-butyl group attached to a diphenyl sulfide framework. This compound has garnered attention for its potential biological activities, although comprehensive studies are still limited. This article explores the biological activity of this compound, including its mechanisms of action, toxicity, and comparisons with related compounds.

This compound exhibits several notable chemical properties:

- Molecular Formula : C16H18S

- Molecular Weight : 258.38 g/mol

- Structure : The presence of the tert-butyl group contributes to steric hindrance, influencing its reactivity and interactions with biological targets.

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets. The sulfide group can act as both a nucleophile and electrophile in biochemical reactions, facilitating redox processes that may lead to the formation of reactive intermediates. These interactions can potentially affect cellular signaling pathways and influence biological outcomes.

Biological Activity and Toxicity

Research indicates that this compound may exhibit varying degrees of toxicity, particularly in laboratory settings where it has been noted to cause skin and eye irritation. While specific pharmacological effects are not well-documented, compounds with similar structures often display antimicrobial and antifungal properties. This raises speculation about the potential bioactive properties of this compound.

Antimicrobial Activity

Although direct studies on the antimicrobial activity of this compound are scarce, it is hypothesized that its structural similarities to other sulfur-containing compounds could confer similar bioactivities. For example, some related compounds have shown effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, often with minimum inhibitory concentration (MIC) values in the low μg/mL range .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Diphenyl sulfide | Simple sulfide | Basic structure; less steric hindrance |

| 4-tert-Butylphenol | Phenolic compound | Exhibits antioxidant properties |

| 4-Methylphenyl methyl sulfide | Methyl-substituted sulfide | Similar reactivity but different steric effects |

This compound is unique due to its bulky tert-butyl group, which enhances steric hindrance compared to simpler analogs like diphenyl sulfide. This feature significantly influences its reactivity patterns and potential applications in specialized chemical processes .

Case Studies and Research Findings

While extensive clinical studies on this compound are lacking, preliminary investigations into related compounds have provided insights into potential therapeutic applications:

- Antibacterial Properties : A study found that certain sulfur-containing compounds exhibited excellent antibacterial activity against S. aureus with MIC values as low as 4 μg/mL. This suggests a potential avenue for exploring the antibacterial effects of this compound .

- Toxicological Assessments : Toxicity studies have highlighted that while the compound may have beneficial properties, it also poses risks such as skin irritation and eye damage, necessitating careful handling in laboratory settings.

- Pharmacological Potential : The exploration of structurally similar compounds has indicated that modifications in substituents can lead to significant changes in biological activity, suggesting that further research into derivatives of this compound could yield promising results in drug development .

Propiedades

IUPAC Name |

1-tert-butyl-4-phenylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18S/c1-16(2,3)13-9-11-15(12-10-13)17-14-7-5-4-6-8-14/h4-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGRAEJDVHXHGSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)SC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20465132 | |

| Record name | 4-tert-Butyldiphenyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85609-03-6 | |

| Record name | 4-tert-Butyldiphenyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-Butyldiphenyl Sulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.